An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile
Introduction
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Its rigid, functionalized heterocyclic core makes it a valuable scaffold for the synthesis of novel compounds with potential biological activity. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, along with detailed methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's physicochemical characteristics.
The molecular structure of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is presented below:
Caption: Workflow for Melting Point Determination using DSC.
Step-by-Step Protocol:
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Sample Preparation:
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Accurately weigh 2-5 mg of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile into an aluminum DSC pan. [1] * Hermetically seal the pan to prevent any loss of sample due to sublimation. [1]2. Instrument Setup:
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Place the sealed sample pan and an empty reference pan into the DSC cell. [1] * Set the temperature program to equilibrate at 25°C, followed by a heating ramp of 10°C/min up to a temperature well above the expected melting point (e.g., 250°C). [2]3. Data Analysis:
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Initiate the temperature program and record the heat flow as a function of temperature.
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The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. [3]
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Boiling Point Determination (Micro Scale)
Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. [4]The Thiele tube method is a convenient micro-scale technique that allows for the determination of the boiling point with a small amount of sample. [5] Step-by-Step Protocol:
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Apparatus Setup:
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Attach a small test tube containing 0.5-1 mL of the sample to a thermometer.
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Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid. [6]2. Heating:
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Immerse the assembly in a Thiele tube filled with a heating oil (e.g., mineral oil). [5] * Gently heat the side arm of the Thiele tube. [6]3. Observation:
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As the temperature rises, a stream of bubbles will emerge from the capillary tube.
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Continue heating until a steady stream of bubbles is observed.
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Remove the heat and allow the apparatus to cool slowly.
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Measurement:
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The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. [5]Note the atmospheric pressure at the time of the measurement.
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Solubility Determination
Causality: The solubility of a compound is governed by the principle of "like dissolves like." [7]Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. A systematic approach to solubility testing in a range of solvents can provide insights into the polarity and functional groups present in a molecule.
Caption: General Workflow for Solubility Testing.
Step-by-Step Protocol:
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Preparation:
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In a series of small, labeled test tubes, place approximately 25 mg of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile.
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Solvent Addition:
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To each tube, add 0.75 mL of a different solvent in small portions. [8]A suggested panel of solvents includes:
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Water (polar, protic)
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Methanol (polar, protic)
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Acetone (polar, aprotic)
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Dichloromethane (moderately polar)
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Toluene (nonpolar)
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Hexane (nonpolar)
-
-
-
Mixing and Observation:
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Vigorously shake or vortex each tube for 1-2 minutes.
-
Visually inspect each tube to determine if the solid has completely dissolved.
-
-
Classification:
-
Classify the compound's solubility in each solvent (e.g., soluble, partially soluble, insoluble).
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Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is predicted to show two singlets corresponding to the two methyl groups on the pyridine ring. Due to the electron-withdrawing effects of the chlorine and nitrile groups, these signals are expected to appear in the downfield region for methyl protons.
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Predicted Chemical Shifts:
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Methyl protons at C4: ~2.4 ppm (singlet)
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Methyl protons at C5: ~2.3 ppm (singlet)
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¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbons attached to the chlorine atoms (C2 and C6) are expected to be the most downfield, followed by the other sp² hybridized carbons of the pyridine ring. The nitrile carbon will also have a characteristic chemical shift.
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Predicted Chemical Shift Ranges:
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C2, C6 (attached to Cl): 150-160 ppm
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C4, C5 (substituted pyridine carbons): 130-145 ppm
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C3 (attached to CN): 110-120 ppm
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CN (nitrile carbon): 115-125 ppm
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CH₃ carbons: 15-25 ppm
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Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
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Key Predicted Absorption Bands:
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C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.
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C=N and C=C stretch (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-Cl stretch: Strong bands in the 600-800 cm⁻¹ region.
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C-H stretch (methyl): Bands around 2850-3000 cm⁻¹.
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Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments (M⁺, M⁺+2, M⁺+4 in a 9:6:1 ratio).
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Predicted Molecular Ion (M⁺): m/z = 200 (for ³⁵Cl isotopes)
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Major Predicted Fragments:
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Loss of a chlorine atom: [M-Cl]⁺
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Loss of a methyl group: [M-CH₃]⁺
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Loss of HCN
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Safety and Handling
While a specific safety data sheet for 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is not widely available, data from structurally similar chlorinated pyridine and nitrile compounds suggest that it should be handled with caution.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [9]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [10]Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [11]Keep the container tightly closed.
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Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [9]May cause skin and eye irritation.
Conclusion
2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is a compound with potential applications in synthetic chemistry. While there is a lack of comprehensive published data on its physical properties, this guide provides a framework for its characterization. The detailed experimental protocols and predicted spectral data serve as a valuable resource for researchers working with this and related molecules, enabling them to safely handle and characterize this compound in the laboratory.
References
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- 2. researchgate.net [researchgate.net]
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- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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